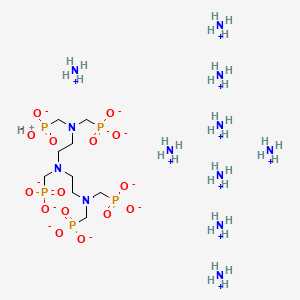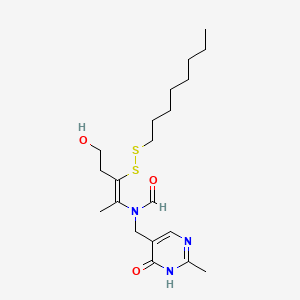
Oxythiamine octyl disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxythiamine octyl disulfide is a chemical compound with the molecular formula C20H33N3O3S2 It is a derivative of oxythiamine, which is an antivitamin that inhibits thiamine-dependent enzymes The compound features a disulfide bond, which is a sulfur-sulfur bond, and an octyl group, which is an eight-carbon alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxythiamine octyl disulfide typically involves the formation of a disulfide bond between two thiol groups. One common method is the oxidative coupling of thiols. For example, the thiol precursor can be oxidized using molecular oxygen in the presence of a catalyst to form the disulfide bond . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .
Industrial Production Methods
Industrial production of disulfides, including this compound, often employs scalable methods such as the reaction of alkyl halides with sodium thiosulfate in DMSO. This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxythiamine octyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The octyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the octyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxythiamine octyl disulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its effects on enzyme activity, particularly thiamine-dependent enzymes.
Mechanism of Action
Oxythiamine octyl disulfide exerts its effects primarily by inhibiting thiamine-dependent enzymes, such as transketolase. This inhibition disrupts the non-oxidative synthesis of ribose, leading to cell cycle arrest and apoptosis in cancer cells . The compound interferes with multiple cellular signaling pathways, resulting in altered protein expression and cell death .
Comparison with Similar Compounds
Similar Compounds
Oxythiamine: A thiamine analogue that inhibits thiamine-dependent enzymes.
Thiamine pyrophosphate (TPP): The active form of thiamine, involved in several metabolic pathways.
Disulfiram: A compound containing a disulfide bond, used in the treatment of chronic alcoholism.
Uniqueness
Oxythiamine octyl disulfide is unique due to its combination of an oxythiamine moiety and an octyl disulfide group. This structure allows it to inhibit thiamine-dependent enzymes while also providing the stability and reactivity associated with disulfide bonds. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84714-60-3 |
|---|---|
Molecular Formula |
C20H33N3O3S2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |
InChI Key |
IYMUXMQNHSEVET-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
Canonical SMILES |
CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


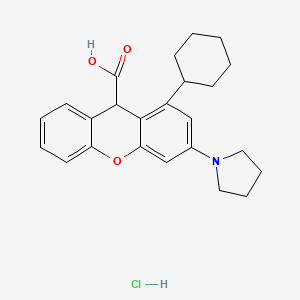

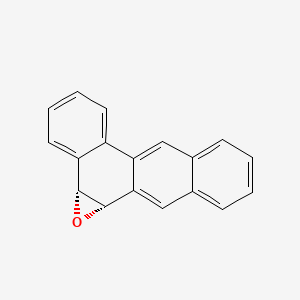
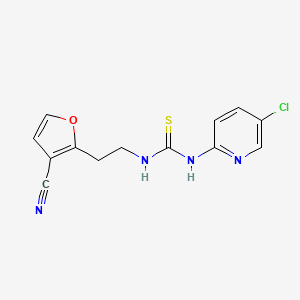
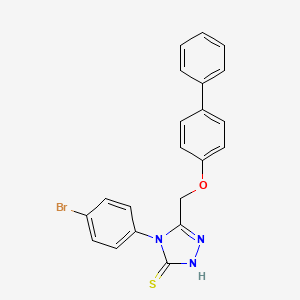
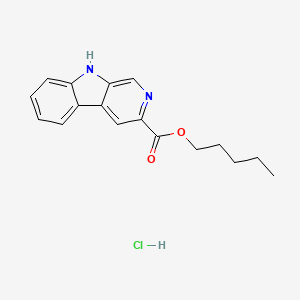
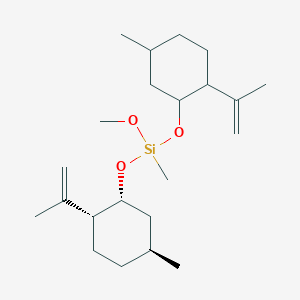
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
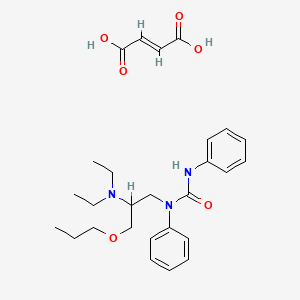

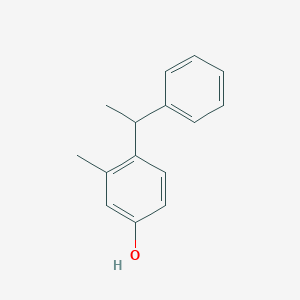
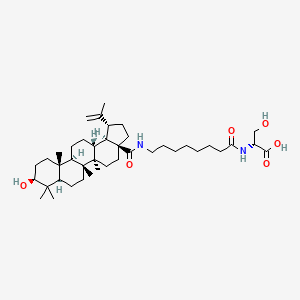
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
